![molecular formula C12H14N2O6S B7578498 2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid is a chemical compound that is commonly referred to as ADOS. This compound has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wissenschaftliche Forschungsanwendungen
ADOS has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, ADOS has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. ADOS has also been studied for its potential use as a herbicide in agriculture and as a water treatment agent in environmental science.
Wirkmechanismus
The mechanism of action of ADOS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation. Specifically, ADOS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ADOS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ADOS can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, ADOS has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Physiologically, ADOS has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ADOS in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, ADOS has been shown to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of using ADOS is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its anti-inflammatory properties.
Zukünftige Richtungen
There are several future directions for research on ADOS. One area of research is the development of ADOS-based drugs for the treatment of inflammatory diseases. Another area of research is the investigation of ADOS as a potential herbicide for use in agriculture. Additionally, ADOS could be studied as a potential water treatment agent for the removal of contaminants from water sources. Finally, further studies are needed to fully understand the mechanism of action of ADOS and its potential applications in various fields.
Synthesemethoden
The synthesis of ADOS involves several steps, including the reaction of 2,3-dihydroindole with acetic anhydride to produce 1-acetyl-2,3-dihydroindol-6-ol. The resulting compound is then treated with chlorosulfonic acid to produce 2,3-dihydroindole-6-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium hydroxide and glyoxylic acid to produce ADOS.
Eigenschaften
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-8(15)14-5-4-9-2-3-10(6-11(9)14)21(18,19)13-20-7-12(16)17/h2-3,6,13H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDNXJLOOXFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

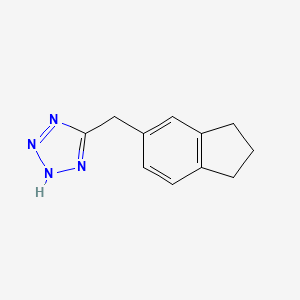
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
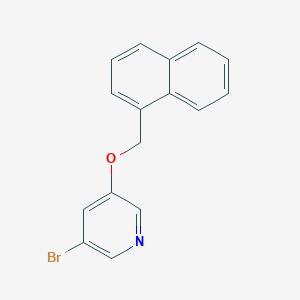
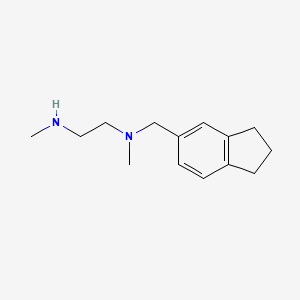
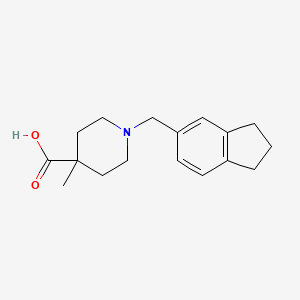

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


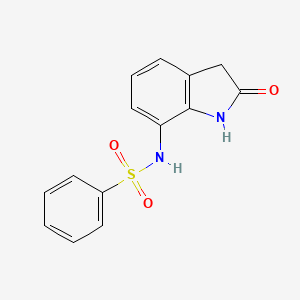
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)